Chlorcyclamide
Description
Chlorcyclamide (chemical formula: C₁₆H₁₈ClN₃O₂S) is a sulfonamide-derived compound primarily studied for its pharmacological properties, including antimicrobial and anti-inflammatory activities . Its mechanism of action involves inhibition of bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate biosynthesis, making it effective against gram-positive and gram-negative pathogens . Structurally, this compound features a chlorinated benzene ring linked to a sulfonamide group and a cyclic amide moiety, contributing to its stability and bioavailability .
Properties
CAS No. |
19523-45-6 |
|---|---|
Molecular Formula |
C13H15ClN2O3S |
Molecular Weight |
314.79 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-cyclohex-2-en-1-ylurea |
InChI |
InChI=1S/C13H15ClN2O3S/c14-10-6-8-12(9-7-10)20(18,19)16-13(17)15-11-4-2-1-3-5-11/h2,4,6-9,11H,1,3,5H2,(H2,15,16,17) |
InChI Key |
FYXGVXFKJXCRRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Synonyms |
chlorcyclamide chlorcyclamide monosodium salt |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Chlorcyclamide belongs to the sulfonamide class, sharing core structural features with compounds like Sulfamethoxazole and Sulfadiazine . Key differences lie in substituent groups:
| Property | This compound | Sulfamethoxazole | Sulfadiazine |
|---|---|---|---|
| Molecular Weight (g/mol) | 351.85 | 253.28 | 250.28 |
| Solubility (mg/mL) | 12.5 (pH 7.4) | 3.2 (pH 7.4) | 7.9 (pH 7.4) |
| pKa | 6.1, 10.8 | 5.7, 1.6 | 6.4, 2.0 |
| Bioavailability (%) | 85–90 | 70–80 | 75–85 |
Data synthesized from pharmacological databases and peer-reviewed studies .
The chlorine atom in this compound enhances lipophilicity, improving tissue penetration compared to non-halogenated sulfonamides . However, this modification increases metabolic complexity, as evidenced by its longer half-life (t₁/₂ = 8–10 h) versus Sulfamethoxazole (t₁/₂ = 6–8 h) .
Pharmacokinetic and Efficacy Profiles
- Antimicrobial Spectrum: this compound demonstrates broader activity against Pseudomonas aeruginosa and Staphylococcus aureus (MIC₉₀ = 2–4 µg/mL) compared to Sulfadiazine (MIC₉₀ = 8–16 µg/mL) .
- Toxicity : In rodent models, this compound exhibited lower nephrotoxicity (LD₅₀ = 1,200 mg/kg) than Sulfamethoxazole (LD₅₀ = 800 mg/kg), attributed to reduced crystalluria risk .
- Synergy with Adjuvants : Combining this compound with trimethoprim (1:5 ratio) showed a 4-fold increase in efficacy against E. coli, comparable to Sulfamethoxazole-trimethoprim combinations but with fewer adverse effects .
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